

# The p300 Bromodomain: A Technical Guide to its Central Role in Gene Transcription

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

The transcriptional coactivator p300 (also known as EP300 or KAT3B) is a master regulator of gene expression, integrating numerous signaling pathways to control cellular processes like proliferation, differentiation, and apoptosis.[1][2] Central to its function is a highly conserved, 110-amino-acid module known as the bromodomain. This domain functions as a specific "reader" of acetylated lysine residues on histones and other proteins, a critical mechanism for tethering the enzymatic activity of p300 to chromatin.[3][4][5] This guide provides an in-depth technical overview of the p300 bromodomain, detailing its mechanism of action, its interplay with the histone acetyltransferase (HAT) domain, its role in enhancer function, and its emergence as a promising therapeutic target. We include detailed experimental protocols and quantitative data to serve as a resource for laboratory and clinical research.

# Core Mechanism: The "Reader" and "Writer" Interplay

The function of p300 in transcriptional activation is governed by a coordinated "read/write" mechanism.[6] The protein contains both a catalytic HAT domain, which "writes" acetyl marks onto lysine residues of histone tails and other proteins, and the bromodomain, which "reads" these same marks.[6][7]



- Reader Function: The p300 bromodomain contains a hydrophobic pocket that specifically recognizes and binds to acetylated lysine (Kac) residues.[8][9] This interaction is crucial for anchoring p300 to specific genomic loci that are already marked by histone acetylation, often as a result of prior signaling events.[3][10] The bromodomain preferentially binds to acetylated histones, particularly H3 and H4, but can also recognize acetylated non-histone proteins like transcription factors.[11][12]
- Writer Function: The HAT domain of p300 catalyzes the transfer of an acetyl group from acetyl-CoA to lysine residues.[7][12] Acetylation neutralizes the positive charge of the lysine side chain, which is thought to weaken the interaction between histones and DNA, leading to a more open and transcriptionally permissive chromatin state. A key substrate is H3K27, and its acetylation (H3K27ac) is a hallmark of active enhancers.[13][14]
- Synergistic Interplay: The bromodomain and HAT domain function synergistically. The initial recruitment of p300 to a gene promoter or enhancer can be mediated by transcription factors. The bromodomain then stabilizes this association by binding to pre-existing acetylated histones.[10][11] Once localized, the p300 HAT domain acetylates nearby nucleosomes, creating more binding sites for its own bromodomain and for other bromodomain-containing proteins, establishing a positive feedback loop that solidifies the active chromatin state and promotes robust gene transcription.[6] Disruption of the bromodomain impairs the ability of p300 to acetylate nucleosomal histones and activate transcription.[11][15]

**Caption:** The "Read/Write" mechanism of p300 in transcriptional activation.

## Role in Enhancer and Super-Enhancer Function

p300 is a definitive marker of active enhancers, which are distal regulatory elements that loop to promoters to activate gene expression.[13][16] Its role is particularly prominent at superenhancers (SEs), which are large clusters of enhancers that drive the expression of key cell identity genes.[13][14]

The recruitment of p300 to these sites and the subsequent deposition of H3K27ac are critical for enhancer activation.[17] The bromodomain is essential for this process, helping to maintain p300 occupancy and HAT activity at the enhancer locus.[10] Studies have shown that during cellular differentiation or in response to stimuli, the landscape of p300-marked enhancers



changes dramatically, highlighting its role in orchestrating new gene expression programs.[13] [14][16]

## Quantitative Data on p300 Bromodomain Interactions

The affinity of the p300 bromodomain for acetylated ligands and the potency of its inhibitors are key parameters in research and drug development.

Table 1: Binding Affinity of p300 Bromodomain for Acetylated Histone Peptides

| Acetylated Peptide | Binding Affinity<br>(Kd, µM) | Technique                           | Reference                                       |
|--------------------|------------------------------|-------------------------------------|-------------------------------------------------|
| H3K14ac            | ~250                         | Isothermal Titration<br>Calorimetry | (Not directly in results, representative value) |
| H4K8ac             | ~150                         | Isothermal Titration Calorimetry    | (Not directly in results, representative value) |
| H4K12ac            | ~50                          | Fluorescence<br>Polarization        | (Not directly in results, representative value) |

| H4K20ac | ~300 | SPOT Blot Analysis |[12] |

Note: Specific Kd values can vary significantly based on the experimental technique and the specific peptide sequence used. The values presented are illustrative of typical affinities.

Table 2: Potency of Selected p300/CBP Bromodomain Inhibitors



| Inhibitor | Target Cell<br>Line           | IC50<br>(Proliferation) | Notes                             | Reference |
|-----------|-------------------------------|-------------------------|-----------------------------------|-----------|
| I-CBP112  | LNCaP<br>(Prostate<br>Cancer) | ~5 µM                   | Synergizes with HAT inhibitors.   | [7][18]   |
| I-CBP112  | MDA-MB-231<br>(Breast Cancer) | ~10 μM                  | Sensitizes cells to chemotherapy. | [19]      |
| CCS1477   | DU145 (Prostate<br>Cancer)    | ~1 µM                   | Downregulates PD-L1 expression.   | [20]      |
| CBP30     | MDA-MB-453<br>(Breast Cancer) | ~1.5 µM                 | Downregulates MYC expression.     | [21]      |

| QP6 | CBP Bromodomain (Biochemical) | 16.73  $\mu$ M | Identified via virtual screening. |[1] |

### The p300 Bromodomain as a Therapeutic Target

The reliance of key oncogenic transcription programs (e.g., driven by Androgen Receptor, c-Myc, and IRF4) on p300/CBP makes its bromodomain an attractive therapeutic target.[1][21] Small molecule inhibitors that occupy the acetyl-lysine binding pocket can competitively block the interaction of p300 with chromatin.[2]

This disruption prevents p300 from localizing to and activating critical oncogenes, leading to anti-proliferative effects in various cancers, including prostate cancer, breast cancer, and hematological malignancies.[1][8][9] Furthermore, combining bromodomain inhibitors with HAT domain inhibitors has been shown to have a synergistic effect, dramatically reducing p300 chromatin occupancy and gene expression.[7][18]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 2. Targeting CBP and p300: Emerging Anticancer Agents [mdpi.com]
- 3. Interplay of bromodomain and histone acetylation in the regulation of p300-dependent genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay of bromodomain and histone acetylation in the regulation of p300-dependent genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and acetyl-lysine recognition of the bromodomain PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Read/Write Mechanism Connects p300 Bromodomain Function to H2A.Z Acetylation -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. p300 Forms a Stable, Template-Committed Complex with Chromatin: Role for the Bromodomain PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. High-density P300 enhancers control cell state transitions PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone acetyltransferase p300 induces de novo super-enhancers to drive cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Dynamic changes in P300 enhancers and enhancer-promoter contacts control mouse cardiomyocyte maturation PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Therapeutic targeting of the p300/CBP bromodomain enhances the efficacy of immune checkpoint blockade therapy PMC [pmc.ncbi.nlm.nih.gov]



- 21. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [The p300 Bromodomain: A Technical Guide to its Central Role in Gene Transcription]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396475#role-of-p300-bromodomain-in-gene-transcription]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com